An In-depth Technical Guide to 2-Methylhexanoyl Chloride: Structure, Synthesis, and Applications
An In-depth Technical Guide to 2-Methylhexanoyl Chloride: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylhexanoyl chloride, a chiral acyl chloride, is a versatile reagent in organic synthesis, valued for its reactivity in introducing the 2-methylhexanoyl moiety into a variety of molecular scaffolds. This guide provides a comprehensive overview of its chemical structure, properties, and synthesis. It further delves into its reactivity, with a focus on nucleophilic acyl substitution reactions, and explores its applications as a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Safety protocols for handling this reactive compound are also detailed to ensure its effective and safe utilization in a laboratory setting.
Molecular Structure and Properties
2-Methylhexanoyl chloride is a derivative of hexanoic acid with a methyl group at the alpha-position and a chlorine atom replacing the hydroxyl group of the carboxylic acid. Its chemical formula is C₇H₁₃ClO.[1]
Chemical Identifiers
| Identifier | Value |
| CAS Number | 41693-47-4[1] |
| Molecular Formula | C₇H₁₃ClO[1] |
| Molecular Weight | 148.63 g/mol [1] |
| IUPAC Name | 2-methylhexanoyl chloride[1] |
| SMILES | CCCCC(C)C(=O)Cl[1] |
| InChI Key | WKEBLSOTVYFYKY-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Value |
| Boiling Point | 162.9 °C at 760 mmHg |
| Density | 0.971 g/cm³ |
| Refractive Index | 1.427 |
Structural Elucidation: Spectroscopic Data
Predicted ¹H NMR Spectrum:
The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments. The proton on the chiral center (C2) would likely appear as a multiplet. The terminal methyl group (C6) would be a triplet, while the methyl group at C2 would be a doublet. The methylene protons would present as complex multiplets.
Predicted ¹³C NMR Spectrum:
The carbon NMR spectrum is a powerful tool for confirming the carbon framework. PubChem lists a ¹³C NMR spectrum for this compound, and based on general chemical shift knowledge, the carbonyl carbon is expected to be the most downfield signal.[1] The carbon of the chiral center (C2) would also be significantly downfield. The remaining aliphatic carbons would appear in the upfield region.
A visual representation of the structure of 2-methylhexanoyl chloride is provided below.
Caption: 2D structure of 2-methylhexanoyl chloride.
Synthesis and Mechanism
2-Methylhexanoyl chloride is most commonly synthesized from its corresponding carboxylic acid, 2-methylhexanoic acid, through reaction with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to the clean nature of the reaction, where the byproducts are gaseous sulfur dioxide and hydrogen chloride.
General Reaction
The overall reaction for the synthesis of 2-methylhexanoyl chloride is as follows:
CH₃(CH₂)₃CH(CH₃)COOH + SOCl₂ → CH₃(CH₂)₃CH(CH₃)COCl + SO₂ + HCl
Reaction Mechanism
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The key steps are:
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Nucleophilic Attack: The oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.
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Intermediate Formation: A protonated chlorosulfite intermediate is formed.
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Chloride Ion Attack: A chloride ion, generated in the reaction mixture, acts as a nucleophile and attacks the carbonyl carbon.
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Leaving Group Departure: The chlorosulfite group is an excellent leaving group and departs as sulfur dioxide and a chloride ion, leading to the formation of the acyl chloride.
Caption: Synthesis workflow for 2-methylhexanoyl chloride.
Experimental Protocol
The following is a general laboratory procedure for the synthesis of an acyl chloride from a carboxylic acid using thionyl chloride, which can be adapted for 2-methylhexanoyl chloride.
Materials:
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2-Methylhexanoic acid
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Thionyl chloride (SOCl₂)
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Anhydrous solvent (e.g., dichloromethane or toluene)
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Round-bottom flask with a reflux condenser and a gas outlet to a trap (for HCl and SO₂ fumes)
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Magnetic stirrer and heating mantle
Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylhexanoic acid in an excess of thionyl chloride (typically 2-3 equivalents). Anhydrous solvent can be used if desired.
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Equip the flask with a reflux condenser connected to a gas trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.
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Heat the reaction mixture to reflux and maintain for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess thionyl chloride by distillation under reduced pressure. Care should be taken as thionyl chloride is corrosive and moisture-sensitive.
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The resulting crude 2-methylhexanoyl chloride can be purified by fractional distillation under reduced pressure.
Reactivity and Applications in Drug Development
The high reactivity of the acyl chloride functional group makes 2-methylhexanoyl chloride a valuable intermediate in organic synthesis. The electron-withdrawing nature of the chlorine atom renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
Nucleophilic Acyl Substitution Reactions
2-Methylhexanoyl chloride readily undergoes nucleophilic acyl substitution with a variety of nucleophiles to form different carboxylic acid derivatives.
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Reaction with Amines: It reacts with primary and secondary amines to form the corresponding amides. This is a crucial reaction in the synthesis of many pharmaceutical compounds, as the amide bond is a fundamental component of peptides and numerous drug molecules.
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Reaction with Alcohols: In the presence of a base (to neutralize the HCl byproduct), it reacts with alcohols to form esters. Esterification is another important transformation in drug synthesis, often used to modify the solubility and bioavailability of a drug.
Caption: Key reactions of 2-methylhexanoyl chloride.
Role in Pharmaceutical Synthesis
Acyl chlorides, such as 2-methylhexanoyl chloride, are important intermediates in the synthesis of active pharmaceutical ingredients (APIs).[2] Their high reactivity allows for the efficient formation of amide and ester linkages, which are prevalent in a wide range of therapeutic agents.
While specific examples of blockbuster drugs synthesized directly from 2-methylhexanoyl chloride are not prominently documented in publicly available literature, its precursor, (S)-2-methylhexanoic acid, has been used in the synthesis of a high-potency sweetener, indicating the utility of this chiral building block in creating complex organic molecules. The reactivity of 2-methylhexanoyl chloride makes it a suitable candidate for the synthesis of various classes of drugs, including:
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Antiviral agents: Many antiviral drugs are nucleoside analogs or other complex heterocyclic structures where amide or ester functionalities are incorporated.
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Anti-inflammatory drugs: Non-steroidal anti-inflammatory drugs (NSAIDs) often contain carboxylic acid or derivative functional groups.
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Anticancer agents: A vast number of anticancer drugs possess complex structures with multiple functional groups, where acyl chlorides can serve as key intermediates for their assembly.
The chiral nature of 2-methylhexanoyl chloride (when synthesized from an enantiomerically pure precursor) is particularly significant in drug development, as the biological activity of a drug is often dependent on its stereochemistry.
Safety and Handling
2-Methylhexanoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.
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Hazards: It can cause severe skin burns and eye damage. It is also combustible.
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Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Keep away from water and moisture, as it reacts violently to produce corrosive HCl gas.
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Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
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First Aid:
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In case of skin contact, immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing.
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In case of eye contact, immediately flush with plenty of water for at least 15 minutes.
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Seek immediate medical attention in case of significant exposure.
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Conclusion
2-Methylhexanoyl chloride is a valuable and reactive chemical intermediate with a well-defined structure and predictable reactivity. Its utility in organic synthesis, particularly for the formation of amide and ester bonds, makes it a relevant building block for the construction of complex molecules, including those with potential pharmaceutical applications. A thorough understanding of its properties, synthesis, and handling procedures is essential for its safe and effective use in research and development.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 3458543, 2-methylhexanoyl Chloride. (URL: [Link])
